4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a methoxy-substituted benzene ring (3,5-dimethyl and 4-methoxy groups) linked to a tetrahydropyran (oxan) moiety substituted with a thiophene ring at the 4-position. The sulfonamide group (-SO₂NH-) bridges the benzene ring and the oxan-thiophene substituent. Key structural features include:
- Methoxy and methyl groups on the benzene ring, enhancing lipophilicity and steric bulk.
- Thiophene-oxan hybrid moiety, introducing heterocyclic aromaticity and conformational rigidity.
- Sulfonamide linker, a common pharmacophore in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-14-10-17(11-15(2)18(14)23-3)26(21,22)20-13-19(5-7-24-8-6-19)16-4-9-25-12-16/h4,9-12,20H,5-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVNYONTLJFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Oxane Ring Formation: The oxane ring can be formed via the cyclization of diols or haloalcohols in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine precursor with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The thiophene and oxane rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Methoxy-3,5-Dimethyl-N-{[1-(Propan-2-yl)Piperidin-4-yl]Methyl}Benzene-1-Sulfonamide (BJ53413)
Structural Differences :
- Replaces the thiophene-oxan group with a piperidine ring substituted with an isopropyl group.
- Molecular Formula: C₁₈H₃₀N₂O₃S vs. the target compound’s estimated formula (C₁₉H₂₄N₂O₄S₂, assuming thiophene and oxan contribute 9 carbons and 2 sulfurs).
- Key Properties : Molecular weight 354.5 g/mol; SMILES string confirms the piperidine-isopropyl substitution .
Functional Implications :
- Loss of thiophene’s aromatic π-system may reduce interactions with aromatic binding pockets in biological targets.
S-Alkylated 1,2,4-Triazole Derivatives (Compounds [10–15] in )
Structural Differences :
Comparison of Properties :
Functional Implications :
- Triazole-thiones exhibit tautomerism , influencing reactivity and binding modes.
- Fluorophenyl groups in [10–15] enhance electronegativity, unlike the target’s thiophene-oxan system.
Benzimidazole Sulfonamides ()
Example: {4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethyl-2-Pyridinyl)Methylsulfinyl Benzimidazole-1-Sulfonyl] Phenoxy}Acetic Acid Methyl Ester (3ai/3aj) Structural Differences:
- Core: Benzimidazole fused ring system vs. simple benzene in the target compound.
- Substituents : Dual methoxy groups, pyridine, and sulfinyl linkages.
Key Spectral Data :
Chromen-2-yl and Pyrazolo[3,4-d]Pyrimidine Derivatives ()
Example: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Structural Differences:
Comparison of Bioactivity :
| Feature | Target Compound | Chromen-2-yl Derivative |
|---|---|---|
| Aromatic System | Thiophene-oxan | Coumarin-pyrazolopyrimidine |
| Fluorine Substitution | Absent | Dual fluorine atoms |
| Potential Applications | Enzyme inhibition (speculative) | Anticancer/anticoagulant (inferred) |
Biological Activity
4-Methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide functional group that potentially confers significant biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antibacterial Properties
The primary biological activity attributed to this compound is its antibacterial action . The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme essential for the synthesis of folate in bacteria, thus demonstrating potential as an antimicrobial agent .
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular dynamics. For instance, studies have shown that related compounds can affect perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest that this compound may similarly interact with cardiovascular systems through mechanisms involving calcium channel modulation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : By mimicking PABA, the compound inhibits key enzymes involved in folic acid synthesis in bacteria.
- Calcium Channel Interaction : Preliminary studies suggest that it may modulate calcium channels, which could lead to changes in vascular resistance and blood pressure regulation .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME). These models indicate varying permeability across different biological membranes, which could influence its efficacy and safety profile .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of sulfonamides:
| Study | Findings |
|---|---|
| Wu et al., 1999 | Identified sulfonamide derivatives as endothelin receptor antagonists, suggesting potential benefits in pulmonary hypertension. |
| Tilton et al., 2000 | Demonstrated that specific sulfonamides could attenuate cardiac hypertrophy in animal models. |
| Schwartz et al., 1995 | Highlighted the role of carbonic anhydrase inhibitors in managing severe heart failure. |
These findings underscore the therapeutic promise of sulfonamide derivatives in various clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
